molecular formula C22H27ClN2O3S2 B14984447 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14984447
M. Wt: 467.0 g/mol
InChI Key: RASQEDMGVGLCTP-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structural features This compound contains a piperidine ring substituted with a carboxamide group, a chlorophenylsulfanyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative under suitable conditions.

    Attachment of the Chlorophenylsulfanyl Group: This can be done through nucleophilic substitution reactions.

    Incorporation of the Methanesulfonyl Group: This step may involve sulfonylation reactions using methanesulfonyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halides, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-BROMOPHENYL)SULFANYL]ETHYL}-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-{2-[(4-FLUOROPHENYL)SULFANYL]ETHYL}-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

Molecular Formula

C22H27ClN2O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S2/c1-17-3-2-4-18(15-17)16-30(27,28)25-12-9-19(10-13-25)22(26)24-11-14-29-21-7-5-20(23)6-8-21/h2-8,15,19H,9-14,16H2,1H3,(H,24,26)

InChI Key

RASQEDMGVGLCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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